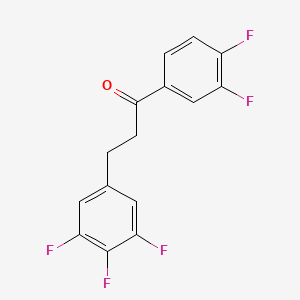

3',4'-Difluoro-3-(3,4,5-trifluorophenyl)propiophenone

Description

3',4'-Difluoro-3-(3,4,5-trifluorophenyl)propiophenone is a fluorinated aromatic ketone characterized by a propiophenone backbone substituted with fluorine atoms at the 3' and 4' positions of the phenyl ring and a 3,4,5-trifluorophenyl group at the 3-position. Fluorinated aromatic compounds are often explored for their enhanced metabolic stability, lipophilicity, and electronic effects, which are critical in pharmaceutical and agrochemical applications .

Properties

IUPAC Name |

1-(3,4-difluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F5O/c16-10-3-2-9(7-11(10)17)14(21)4-1-8-5-12(18)15(20)13(19)6-8/h2-3,5-7H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFAVYQVFLWISJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CCC2=CC(=C(C(=C2)F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645035 | |

| Record name | 1-(3,4-Difluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-64-8 | |

| Record name | 1-(3,4-Difluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Difluoro-3-(3,4,5-trifluorophenyl)propiophenone typically involves the reaction of 3,4,5-trifluorobenzene with 3,4-difluorobenzoyl chloride in the presence of a suitable base, such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified using column chromatography to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques, such as high-performance liquid chromatography, are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3’,4’-Difluoro-3-(3,4,5-trifluorophenyl)propiophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophilic reagents, such as sodium hydroxide or ammonia, are employed for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and alkanes.

Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity :

Research indicates that chalcone derivatives, including 3',4'-Difluoro-3-(3,4,5-trifluorophenyl)propiophenone, exhibit promising antitumor properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms such as oxidative stress and mitochondrial dysfunction .

MAO Inhibition :

Chalcone derivatives have been investigated for their role as monoamine oxidase (MAO) inhibitors. Specifically, compounds similar to 3',4'-Difluoro-3-(3,4,5-trifluorophenyl)propiophenone have demonstrated higher affinity for MAO-B compared to MAO-A isoforms. This property is particularly relevant for the development of treatments for neurodegenerative diseases such as Parkinson's disease .

Organic Synthesis Applications

Building Block in Synthesis :

The compound serves as an essential building block in organic synthesis. It can be utilized in the synthesis of more complex molecules through reactions such as the aldol reaction and various coupling reactions . The presence of multiple fluorine atoms enhances its reactivity and stability, making it suitable for diverse synthetic pathways.

Photophysical Properties :

Due to its unique electronic structure, 3',4'-Difluoro-3-(3,4,5-trifluorophenyl)propiophenone exhibits interesting photophysical properties that can be exploited in the development of fluorescent probes and sensors . The fluorinated phenyl groups contribute to enhanced light absorption and emission characteristics.

Materials Science Applications

Fluorescent Materials :

The compound has potential applications in the field of materials science as a precursor for synthesizing fluorescent materials. Its ability to emit light under specific conditions can be harnessed in creating advanced materials for optoelectronic devices .

Polymer Chemistry :

In polymer chemistry, derivatives of this compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. The fluorinated structure can improve the chemical resistance of polymers, making them suitable for harsh environments .

Case Studies

-

Antitumor Activity Study :

A study published in a peer-reviewed journal demonstrated that a series of chalcone derivatives including 3',4'-Difluoro-3-(3,4,5-trifluorophenyl)propiophenone were tested against various cancer cell lines. The results indicated that these compounds exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents . -

MAO Inhibition Research :

In another research project focusing on neurodegenerative disorders, several chalcone derivatives were evaluated for their MAO inhibition properties. The findings suggested that certain modifications to the chalcone structure could enhance their effectiveness as MAO-B inhibitors, paving the way for new therapeutic agents .

Mechanism of Action

The mechanism of action of 3’,4’-Difluoro-3-(3,4,5-trifluorophenyl)propiophenone involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

The substitution pattern on the phenyl rings significantly influences molecular weight, polarity, and reactivity. Below is a comparative analysis of structurally related compounds:

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl (-CF₃) group (as in ) introduces strong electron-withdrawing effects, enhancing oxidative stability but increasing molecular weight and lipophilicity. Chloro (-Cl) and fluoro (-F) combinations (e.g., ) balance electronegativity and steric effects, which may influence binding affinity in receptor-targeted applications.

Positional Isomerism :

- The position of substituents (e.g., 3' vs. 4' methoxy in ) alters steric hindrance and electronic distribution, impacting reactivity and intermolecular interactions.

Biological Activity

3',4'-Difluoro-3-(3,4,5-trifluorophenyl)propiophenone (DFTPP) is an organic compound with a unique structure characterized by a propiophenone backbone and multiple fluorine substitutions. Its molecular formula is C₁₅H₉F₅O, and it has a molecular weight of approximately 300.23 g/mol. The presence of fluorine atoms enhances its lipophilicity and may influence its biological activity, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

DFTPP's structure can be depicted as follows:

- Chemical Formula : C₁₅H₉F₅O

- Molecular Weight : 300.23 g/mol

- Fluorine Substituents : Two at the 3' and 4' positions, and three on the phenyl group.

Table 1: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-(4-Fluorophenyl)-3',4'-difluoropropiophenone | C₁₅H₁₁F₃O | Contains a single fluorine atom on the phenyl group |

| 3',5'-Difluoro-3-(4-fluorophenyl)propiophenone | C₁₆H₁₄F₂O₂ | Different substitution pattern |

| 3',4',5'-Trifluoro-3-(phenyl)propiophenone | C₁₅H₉F₃O | Contains three fluorine atoms on a phenyl group |

The unique arrangement of fluorine substituents in DFTPP may enhance its reactivity and interactions within biological systems compared to structurally similar compounds.

Anticancer Properties

Recent studies have explored the anticancer potential of DFTPP. Research indicates that DFTPP exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

- Cytotoxicity Assays : DFTPP demonstrated IC50 values in the low micromolar range against MCF-7 cells, indicating potent anticancer activity.

- Mechanism : Flow cytometry analysis revealed that DFTPP induces apoptosis via the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

Antimicrobial Activity

DFTPP has also shown promise as an antimicrobial agent. In vitro studies have assessed its efficacy against various bacterial strains.

- Minimum Inhibitory Concentration (MIC) : DFTPP exhibited MIC values ranging from 50 to 100 µg/mL against Gram-positive and Gram-negative bacteria, indicating moderate antibacterial activity.

- Mechanism : The antimicrobial action is hypothesized to involve disruption of bacterial cell membranes, leading to cell lysis.

Case Study 1: Anticancer Efficacy in Mice

A study evaluated the therapeutic effects of DFTPP in a mouse model bearing MCF-7 tumors. Mice treated with DFTPP at doses of 10 mg/kg showed significant tumor growth inhibition compared to the control group, with a marked increase in survival rate.

Case Study 2: Antimicrobial Efficacy Against Oral Pathogens

Another investigation focused on the antibacterial activity of DFTPP against oral pathogens. The results indicated that DFTPP effectively inhibited the growth of cariogenic bacteria, suggesting its potential application in dental therapeutics.

Q & A

Q. What are the recommended synthetic strategies for 3',4'-Difluoro-3-(3,4,5-trifluorophenyl)propiophenone?

- Methodological Answer : Synthesis can be adapted from halogen substitution and catalytic carbonylation methods used for structurally related fluorinated benzophenones . Key steps include:

- Fluorination : Sequential halogen exchange (e.g., Cl → F) on precursor aryl rings under anhydrous conditions with KF/CuI catalysts.

- Carbonyl Formation : Friedel-Crafts acylation using AlCl₃ or BF₃·OEt₂ as Lewis acids to introduce the propiophenone moiety.

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to isolate the product.

Critical Note : Monitor reaction progress via TLC and adjust stoichiometry to minimize polyfluorinated byproducts .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Structural Confirmation :

- ¹H/¹³C/¹⁹F NMR : Resolve fluorine-induced splitting patterns (e.g., ¹⁹F NMR at 470 MHz for trifluorophenyl group analysis) .

- FT-IR : Identify carbonyl stretches (~1680 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .

- Purity Assessment :

- HPLC-UV/GC-MS : Quantify impurities using C18 columns (acetonitrile/water gradient) .

- Elemental Analysis : Verify %C, %H, %F deviations ≤0.3% .

Advanced Research Questions

Q. How can fluorination patterns influence electronic properties, and how are these effects modeled computationally?

- Methodological Answer :

- Electronic Effects : The 3,4,5-trifluorophenyl group enhances electron-withdrawing character, lowering LUMO energy (~1.2 eV reduction vs. non-fluorinated analogs), as shown in DFT studies .

- Computational Workflow :

Use Gaussian or ORCA for geometry optimization (B3LYP/6-311+G(d,p)).

Calculate frontier molecular orbitals and electrostatic potential maps to predict reactivity.

Validate with experimental UV-Vis spectra (λmax shifts correlate with computed transitions) .

Q. What strategies mitigate byproduct formation during multi-step fluorination?

- Methodological Answer :

- Regioselectivity Control :

- Employ directing groups (e.g., -NO₂) to guide fluorination to meta/para positions .

- Use Pd-catalyzed C-H activation for selective monofluorination .

- Byproduct Identification :

- LC-HRMS : Detect trace impurities (e.g., di- or over-fluorinated analogs) with m/z accuracy <2 ppm .

- 19F NMR : Assign signals to distinguish regioisomers (δ -110 to -125 ppm for aryl fluorides) .

Q. How does photostability impact applications in optoelectronic materials?

- Methodological Answer :

- Photodegradation Analysis :

Expose samples to UV light (λ = 254–365 nm) in a quartz cell.

Monitor decomposition via time-resolved UV-Vis (absorbance loss at λmax).

- Stabilization Methods :

- Add UV absorbers (e.g., hindered amine light stabilizers) at 0.1–1 wt%.

- Encapsulate in PMMA matrices to reduce photolytic cleavage of C-F bonds .

Data Interpretation & Contradictions

Q. How to resolve discrepancies in reported melting points or spectral data?

- Methodological Answer :

- Source Validation : Cross-reference with high-purity samples (≥99%) from PubChem/DSSTox .

- Experimental Replication :

- Recrystallize from multiple solvents (e.g., DCM/hexane vs. ethanol).

- Use differential scanning calorimetry (DSC) to confirm melting points (±2°C).

- Spectral Artifacts : Check for solvent residues (e.g., EtOAc in ¹H NMR) or humidity-induced broadening in IR .

Safety & Handling

Q. What are critical safety protocols for handling this compound?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles (Xi risk code) .

- Ventilation : Use fume hoods to avoid inhalation (H335 hazard) .

- Spill Management : Absorb with vermiculite, neutralize with 10% NaHCO₃, and dispose as halogenated waste .

Method Optimization

Q. How to optimize reaction yields in large-scale synthesis?

- Methodological Answer :

- Catalyst Screening : Test alternatives to AlCl₃ (e.g., FeCl₃ or ionic liquids) to reduce hydrolysis .

- Solvent Effects : Use DMF or DMSO for improved solubility of fluorinated intermediates.

- Scale-Up Metrics :

- Maintain stirring rate ≥500 rpm to ensure mixing homogeneity.

- Monitor exotherms with in-situ IR probes to prevent runaway reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.